molecular formula C25H23NO4 B066471 Fmoc-4-(4-aminophenyl)butanoic acid CAS No. 186320-14-9

Fmoc-4-(4-aminophenyl)butanoic acid

Cat. No.: B066471
CAS No.: 186320-14-9
M. Wt: 401.5 g/mol
InChI Key: WDPZRHXDZBKJQJ-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activity

Fmoc-4-(4-aminophenyl)butanoic acid is a compound that has garnered attention in biochemical research due to its potential applications in peptide synthesis and its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₂₅H₂₃NO₄
  • Molecular Weight : 401.47 g/mol
  • CAS Number : 186320-14-9

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect amine functionalities during chemical reactions.

The mechanism of action for this compound primarily revolves around its use as a building block in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing the free amino group to participate in further reactions. This property makes it valuable for creating peptides with specific biological activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, antimicrobial peptides that mimic the structure of this compound have shown effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. These peptides demonstrated a high percentage of bacterial inhibition (up to 97%) at certain concentrations, indicating a promising avenue for developing new antimicrobial agents .

Case Studies

  • Peptide Synthesis and Activity :
    • A study utilized this compound as part of a synthetic route to create antimicrobial peptides. The resulting peptides were tested against several bacterial strains and showed promising results, suggesting that the incorporation of this compound can enhance the biological activity of synthesized peptides .
  • Protein Interaction Studies :
    • In another research initiative, this compound was incorporated into peptide chains to study protein interactions. The findings revealed that the structural modifications provided by this compound could influence the binding affinities and functional properties of proteins involved in various biological processes .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Solid-Phase Peptide Synthesis (SPPS) :
    • The Fmoc protecting group allows for stepwise addition of amino acids on a solid support, facilitating the formation of complex peptide structures while maintaining high purity and specificity.
  • Chemical Reactions :
    • The compound can undergo various chemical reactions, including oxidation and esterification, which can be tailored to yield derivatives with enhanced or modified biological activities .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Fmoc-4-(2-fluorophenyl)butanoic acidSimilar structure with fluorine substitutionPotentially altered biological activity
3-Fmoc-amino-4-(2-amino)benzoic acidContains an additional amino groupEnhanced reactivity due to multiple amine groups
Fmoc-phenylalanineAmino acid derivative with an Fmoc protecting groupCommonly used as a standard building block

Properties

IUPAC Name

4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c27-24(28)11-5-6-17-12-14-18(15-13-17)26-25(29)30-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23H,5-6,11,16H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPZRHXDZBKJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-(4-aminophenyl)butyric acid (3.0 g, 16.7 mmol) in 30 mL of saturated NaHCO3 was added Fmoc-Osu and 20 mL of THF. The mixture was stirred at room temperature overnight. After dilution with 1 N HCl, the product was extracted with ethyl acetate (3×100 mL). The combined extracts were washed with dilute HCl, brine, dried (Na2SO4) and concentrated to give a white solid 6.6 g (26) (98%). 1H NMR (500 MHz, CD3OD) δ 7.80 (m, 2H), 7.70 (m, 2H), 7.39 (m, 3H), 7.32 (m, 4H), 7.90 (m, 2H), 4.46 (m, 2H), 4.27 (t, J=7.0 Hz, 1H), 2.60 (t, J=8.0 Hz, 2H), 2.28 (t, J=7.0 Hz, 2H), 1.87 (m, 2H); MS (ESI+) m/z 424.19 (M+Na+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
98%

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